4-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid
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Overview
Description
4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 4-position and a carboxylic acid group at the 2-position of the dihydrobenzofuran ring.
Preparation Methods
The synthesis of 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid can be achieved through several methods:
Dehydrative Cyclization: One common method involves the dehydrative cyclization of o-hydroxybenzyl ketones under basic conditions.
Transition-Metal Catalysis: The cyclization of aryl acetylenes using transition-metal catalysis is also a viable synthetic route.
Chemical Reactions Analysis
4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dihydro derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sulfuric acid for esterification. Major products formed from these reactions include substituted benzofurans, quinones, and esters.
Scientific Research Applications
4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biological Studies: The compound is employed in studies investigating the biological activities of benzofuran derivatives, such as their anti-tumor and anti-viral properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex benzofuran derivatives used in drug discovery.
Mechanism of Action
The mechanism of action of 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
4-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran: Lacks the bromine and carboxylic acid groups, resulting in different biological activities.
4-Bromo-2,3-dihydrobenzofuran: Similar structure but without the carboxylic acid group, affecting its reactivity and applications.
2,3-Dihydro-1-benzofuran-2-carboxylic Acid: Similar but without the bromine atom, leading to different chemical properties and biological activities.
The presence of both the bromine atom and carboxylic acid group in this compound makes it unique and valuable for specific applications in medicinal chemistry and biological research.
Properties
CAS No. |
1895984-35-6 |
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Molecular Formula |
C9H7BrO3 |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
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